phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate
Description
Phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate is a synthetic organic compound characterized by a benzoate ester core. Key structural features include:
- 2-Hydroxy group on the benzoate ring, enabling hydrogen bonding.
- 4-{[(4-Chlorophenyl)sulfonyl]amino} substituent, contributing sulfonamide pharmacophore properties.
- Phenyl ester group, influencing lipophilicity and metabolic stability.
The 4-chlorophenyl sulfonamide group is a common feature in therapeutics targeting protein-protein interactions or enzyme inhibition .
Properties
IUPAC Name |
phenyl 4-[(4-chlorophenyl)sulfonylamino]-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5S/c20-13-6-9-16(10-7-13)27(24,25)21-14-8-11-17(18(22)12-14)19(23)26-15-4-2-1-3-5-15/h1-12,21-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMACHHQINXJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the 2-hydroxybenzoic acid attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
Phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s activity and physicochemical properties are influenced by its core structure and substituents. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison of Analogs
Physicochemical and Metabolic Properties
- Hydroxyl vs.
- Ester vs. Amide Stability : The benzoate ester in the target compound may act as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid. In contrast, the amide group in Compound 9 resists hydrolysis, offering prolonged stability but requiring active transport for absorption.
Key Research Findings
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., 4-chloro) on the sulfonamide phenyl ring enhance binding to targets like CXCR2, as seen in Compound 9 .
- Bulky substituents (e.g., benzoyl in ) may reduce potency due to steric hindrance.
Core Structure Impact :
- Propanamide derivatives (e.g., Compound 9) exhibit better metabolic stability, while benzoate esters (target compound, ) may prioritize prodrug functionality .
Hydrogen Bonding Potential: The 2-hydroxy group in the target compound could improve receptor interactions compared to non-hydroxylated analogs, aligning with trends in drug design where hydroxyl groups enhance binding specificity .
Biological Activity
Phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate, also known as a derivative of sulfonamide, has garnered attention for its diverse biological activities. This compound is characterized by its sulfonamide functional group, which is known for its pharmacological significance, particularly in antibacterial and anticancer applications. The following sections provide a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
The compound has the molecular formula and features a sulfonyl group attached to a phenolic structure. Its structure allows for various interactions with biological targets, which contribute to its pharmacological effects.
1. Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of compounds containing the sulfonamide moiety. The synthesized derivatives of this compound have shown significant activity against various bacterial strains:
The mechanism of action is primarily through inhibition of bacterial folate synthesis, similar to other sulfonamide antibiotics.
2. Enzyme Inhibition
The compound exhibits inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. This activity is crucial for potential therapeutic applications in treating neurodegenerative diseases and urea cycle disorders.
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 25 | Sanchez-Sancho et al., 1998 |
| Urease | 30 | Sanchez-Sancho et al., 1998 |
These findings suggest that the compound could be further explored for its potential in treating conditions like Alzheimer’s disease and urinary tract infections.
3. Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Nithiya et al., 2011 |
| HeLa (Cervical Cancer) | 22 | Nithiya et al., 2011 |
The proposed mechanism involves induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Case Studies
-
Study on Antibacterial Efficacy
A study conducted by Aziz-ur-Rehman et al. (2011) evaluated the antibacterial efficacy of synthesized derivatives, including this compound. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. -
Enzyme Inhibition Mechanism
Research by Sanchez-Sancho et al. (1998) explored the enzyme inhibition properties of sulfonamide derivatives. The study concluded that the presence of electron-withdrawing groups like chlorine enhances the binding affinity to AChE, making these compounds promising candidates for neuroprotective therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
